![molecular formula C21H22FN3O3 B2523775 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 333398-51-9](/img/structure/B2523775.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound with potential biological activity . It contains a pyrrolidine-2,5-dione scaffold, which is a versatile structure found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a pyrrolidine-2,5-dione core, a 4-fluorophenyl group attached to a piperazine ring, and a 3-methoxyphenyl group .Applications De Recherche Scientifique
Arylcycloalkylamine Ligands and D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, are crucial pharmacophoric groups in several antipsychotic agents. The arylalkyl substituents, akin to the 4-fluorophenyl group in the query compound, can enhance the potency and selectivity of binding affinity at D2-like receptors. This indicates the potential application of such compounds in developing antipsychotic medications with improved selectivity and potency for D2-like receptors, suggesting their role in treating psychosis and related disorders (Sikazwe et al., 2009).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in rational drug design, found in various therapeutic agents like antipsychotic, antidepressant, and anticancer drugs. The versatility of piperazine, as part of the query compound, in drug design is highlighted by its presence in a wide range of therapeutics. Modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential, emphasizing the compound's relevance in discovering drug-like elements with varied pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to obtain compounds for treating human diseases. The pyrrolidine structure in the query compound is noteworthy for its ability to explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage. This makes the pyrrolidine ring a versatile scaffold in drug discovery, aiding in the design of novel biologically active compounds with target selectivity (Li Petri et al., 2021).
N-dealkylation and Arylpiperazine Derivatives
Arylpiperazine derivatives, which include structural elements similar to the query compound, have been clinically applied in treating depression, psychosis, and anxiety. Understanding the metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, is crucial for the development of new therapeutic agents. These metabolites are known for their diverse effects on neurotransmitter receptors, highlighting the importance of considering metabolic pathways in drug design and therapeutic applications (Caccia, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-18-4-2-3-17(13-18)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)16-7-5-15(22)6-8-16/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLSVBURIHAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)
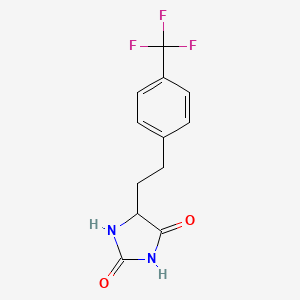
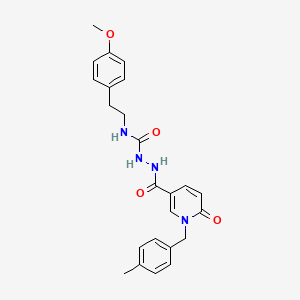



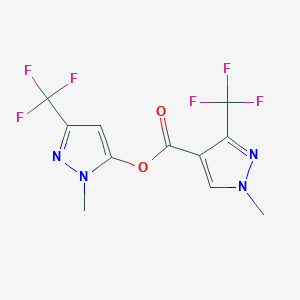
![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)

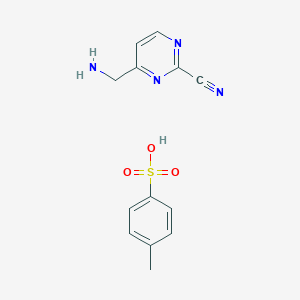
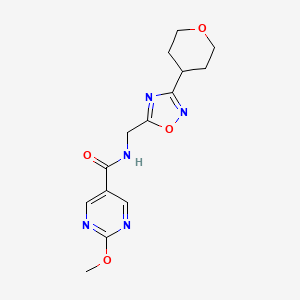
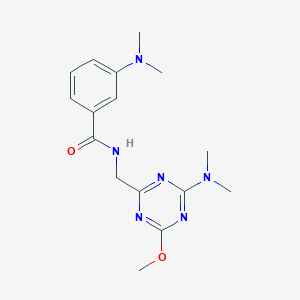
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)